molecular formula C18H20ClN3O2S2 B2656261 Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351633-38-9

Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2656261
CAS No.: 1351633-38-9
M. Wt: 409.95
InChI Key: HMETXCIVKGIHOR-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole intermediate.

    Attachment of the Thiophene Group: The thiophene group is often introduced through a Grignard reaction or a similar organometallic coupling process.

    Final Assembly: The final compound is assembled by coupling the benzothiazole-piperazine intermediate with the thiophene derivative, followed by hydrochloride salt formation to enhance solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperazine moieties, leading to the formation of sulfoxides or N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

    Substitution: The benzothiazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the methanone group could produce the corresponding alcohol.

Scientific Research Applications

Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound’s unique structure makes it useful in the development of new materials and as a precursor in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism by which Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: These may include enzymes, receptors, and ion channels, depending on the specific application.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share the benzothiazole core but differ in their substituents and biological activities.

    Piperazine Derivatives: Compounds such as 1-(2-hydroxyethyl)piperazine and 1-(2-thiophenyl)piperazine have similar piperazine moieties but lack the benzothiazole ring.

    Thiophene Derivatives: Thiophene-2-carboxylic acid and 2-thiophenemethanol are examples of compounds with the thiophene ring but different functional groups.

Uniqueness

The uniqueness of Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride lies in its combination of three distinct pharmacophores: the benzothiazole ring, the piperazine moiety, and the thiophene group

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2.ClH/c22-14(16-6-3-11-24-16)12-20-7-9-21(10-8-20)18(23)17-19-13-4-1-2-5-15(13)25-17;/h1-6,11,14,22H,7-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMETXCIVKGIHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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